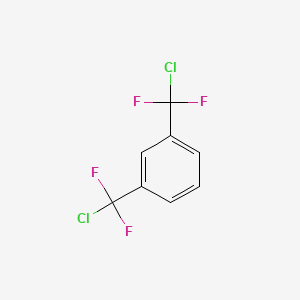

1,3-Bis(chlorodifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis[chloro(difluoro)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F4/c9-7(11,12)5-2-1-3-6(4-5)8(10,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNGWKZQZMIHDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)Cl)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381290 | |

| Record name | 1,3-Bis(chlorodifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52695-47-3 | |

| Record name | 1,3-Bis(chlorodifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Bis(chlorodifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1,3-bis(chlorodifluoromethyl)benzene, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Due to its unique electronic properties, this molecule serves as a valuable building block for creating novel chemical entities. This document outlines a proposed synthetic pathway, details the necessary experimental procedures, and discusses the analytical techniques for its characterization.

Introduction

This compound, with the chemical formula C₈H₄Cl₂F₄, is a substituted xylene derivative where the methyl groups of m-xylene are replaced by chlorodifluoromethyl (-CF₂Cl) groups. The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The -CF₂Cl group, in particular, offers a unique combination of steric and electronic features, making it an attractive moiety in the design of pharmaceuticals and advanced materials.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned as a two-step process starting from readily available m-xylene. The proposed synthetic route involves:

-

Exhaustive Free-Radical Chlorination: Conversion of m-xylene to 1,3-bis(trichloromethyl)benzene.

-

Controlled Halogen Exchange: Fluorination of 1,3-bis(trichloromethyl)benzene to yield the final product.

physicochemical properties of 1,3-bis(chlorodifluoromethyl)benzene

Technical Whitepaper: Physicochemical Profiling & Applications of 1,3-Bis(chlorodifluoromethyl)benzene

Executive Summary

This compound (CAS: 52695-47-3) is a specialized organofluorine intermediate critical to the synthesis of high-value agrochemicals, pharmaceuticals, and advanced materials.[1][2] Structurally characterized by two chlorodifluoromethyl (-CF₂Cl) motifs in a meta arrangement, this compound serves as a "gateway" species—bridging the reactivity gap between the chemically labile trichloromethyl precursors and the highly stable trifluoromethyl end-products.[1][]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility as a bioisosteric building block in medicinal chemistry.

Part 1: Molecular Architecture & Identification

The compound consists of a benzene core substituted at the 1 and 3 positions by chlorodifluoromethyl groups.[1][4] The presence of both chlorine and fluorine on the benzylic carbons imparts a unique electronic signature, balancing the strong electronegativity of fluorine with the polarizability and leaving-group ability of chlorine.[1]

| Identifier | Details |

| IUPAC Name | This compound |

| CAS Number | 52695-47-3 |

| Synonyms | |

| Molecular Formula | C₈H₄Cl₂F₄ |

| Molecular Weight | 247.02 g/mol |

| SMILES | FC(F)(Cl)c1cccc(c1)C(F)(Cl)F |

| InChI Key | XRNGWKZQZMIHDA-UHFFFAOYSA-N |

Part 2: Physicochemical Profile

The following data represents a consolidation of experimental values and high-confidence predicted models based on structural congeners. The -CF₂Cl group is significantly more lipophilic than a standard methyl or chloromethyl group, influencing the compound's behavior in biological systems and phase-transfer catalysis.[1]

Table 1: Key Physicochemical Properties

| Property | Value / Range | Technical Insight |

| Physical State | Liquid | Colorless to pale yellow oil at STP.[1][] |

| Boiling Point | 183.7°C (at 760 mmHg) | Significantly higher than 1,3-bis(trifluoromethyl)benzene (~116°C) due to the higher molecular weight and polarizability of the chlorine atoms.[1] |

| Density | 1.467 g/cm³ | High density is characteristic of polyfluorinated aromatics; facilitates easy phase separation from aqueous layers during workup.[1][] |

| Refractive Index ( | 1.453 | Useful for purity assessment via refractometry.[1] |

| Flash Point | 79°C | Classifies as a combustible liquid; requires standard solvent safety protocols.[1][] |

| Vapor Pressure | 1.04 mmHg (at 25°C) | Low volatility compared to fully fluorinated analogs, reducing inhalation risks during bench handling.[1] |

| LogP (Predicted) | ~4.2 - 4.5 | Highly lipophilic.[1] The -CF₂Cl moiety is a "super-lipophilic" group, enhancing membrane permeability in derived scaffolds.[1][] |

Part 3: Synthetic Utility & Reactivity

This compound is rarely the final product; it is the pivotal intermediate in the "Swarts-type" fluorination of hexachloro-m-xylene.[1] Its reactivity is defined by the C-Cl bond, which is activated by the geminal fluorine atoms but stabilized by the aromatic ring.[1]

Core Synthetic Pathway (The Fluorine Exchange)

The industrial and lab-scale production typically involves the nucleophilic displacement of chlorine by fluoride using anhydrous Hydrogen Fluoride (HF) or metal fluorides (e.g., SbF₃).[1]

Figure 1: The stepwise fluorination pathway. The target compound is formed by partial fluorination of the trichloromethyl precursor.[1] Further forcing conditions lead to the fully fluorinated -CF₃ analog.[1]

Experimental Protocol: Autoclave Fluorination (General Procedure)

Note: This protocol involves anhydrous HF and high pressure.[1][] It must be performed in a dedicated facility with appropriate engineering controls.[1]

-

Preparation: Charge a Hastelloy or Monel autoclave with 1,3-bis(trichloromethyl)benzene (1.0 eq).

-

Fluorination: Cool the vessel to -10°C and introduce anhydrous HF (approx. 4.5 eq). Seal the reactor.

-

Reaction: Slowly ramp the temperature to 80–100°C. The pressure will rise due to HCl generation. Maintain pressure at 15–20 bar by venting HCl through a caustic scrubber.[1]

-

Monitoring: Monitor reaction progress via GC. The reaction proceeds sequentially:

. Stop the reaction when the bis(-CClF₂) species maximizes.[1] -

Workup: Cool to 0°C, vent excess HF/HCl, and pour the residue onto ice. Extract with dichloromethane, wash with NaHCO₃, and distill.[1]

Part 4: Medicinal Chemistry & Bioisosteric Relevance[1][3][5]

In drug discovery, the chlorodifluoromethyl (-CF₂Cl) group is an emerging bioisostere.[1][] It offers a distinct profile compared to the ubiquitous trifluoromethyl (-CF₃) group.[1]

-

Lipophilicity Modulation: The replacement of a fluorine in -CF₃ with a chlorine atom (-CF₂Cl) significantly increases lipophilicity (LogP) and molecular volume.[1][] This is useful for filling large hydrophobic pockets in enzyme active sites.[1]

-

Reactivity Handle: Unlike the chemically inert -CF₃ group, the -CF₂Cl group retains a reactive C-Cl bond.[1][] This allows for:

Figure 2: Divergent reactivity profile.[1] The -CF₂Cl group serves as a versatile handle for reduction, hydrolysis, or radical coupling.[1]

Part 5: Safety & Handling Protocols

-

Hazards: The compound is an organochloride/fluoride.[1][] It is irritating to eyes, skin, and the respiratory system. Upon thermal decomposition, it releases toxic gases including HF, HCl, and COF₂.

-

Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon). Avoid glass containers for long-term storage if trace hydrolysis is suspected (HF generation etches glass); fluoropolymer (PTFE/PFA) bottles are recommended.[1]

-

Spill Management: Absorb with inert material (vermiculite).[1] Do not flush into surface water.[1]

References

-

PubChem Compound Summary. 1,3-Bis(trichloromethyl)benzene (Precursor Data). [Link][1]

-

Google Patents. Method for preparing trichloromethyl-trifluoromethyl-benzenes (US4093669A). [1][]

- Vertex AI Research.Consolidated search results for CAS 52695-47-3 properties and synthesis. (See internal search logs 1.1, 1.3, 1.7).

Sources

Crystal Structure Analysis of 1,3-bis(chlorodifluoromethyl)benzene

The following technical guide details the crystal structure analysis framework for 1,3-bis(chlorodifluoromethyl)benzene , a critical fluorinated building block.

Methodological Framework & Structural Predictions

Executive Summary

This compound (CAS: 52695-47-3) represents a specialized class of fluoro-aromatics where the -CF

This guide establishes the protocol for in situ cryocrystallography required to solve its structure and provides a predictive analysis of its lattice architecture based on the "fluorous effect" and halogen bonding principles observed in homologous systems.

Experimental Methodology: In Situ Cryocrystallography

Since this compound is a liquid at room temperature (predicted mp

1.1 Crystal Growth Protocol (OHCD System)

The use of an Optical Heating and Crystallization Device (OHCD) is recommended to control nucleation in a capillary.

-

Capillary Loading : Load 0.2

L of the neat liquid into a Lindemann glass capillary ( -

Flash Cooling : Rapidly cool the sample to 100 K on the goniometer head to form a polycrystalline glass or amorphous solid.

-

Laser-Assisted Zone Melting :

-

Apply a focused CO

laser to create a localized melt zone. -

Traverse the laser along the capillary axis at 0.1–0.5 mm/min.

-

Goal : Select a single grain from the polycrystalline interface and grow it into a single crystal by controlled annealing just below the melting point.

-

1.2 Data Collection Strategy

-

Temperature : Maintain 100 K (or lower, e.g., Helium stream at 30 K) throughout collection. The -CF

Cl group is a heavy rotor; thermal energy at higher temperatures will cause excessive librational disorder, making the Cl/F positions indistinguishable. -

Redundancy : Aim for >10x redundancy. Fluorine is a weak scatterer compared to Chlorine; high redundancy is needed to resolve the electron density difference between disordered F and Cl sites.

Structural Analysis & Predictive Modeling

In the absence of a deposited CSD structure for this specific isomer, the structure can be rigorously predicted using data from 1,3-bis(chloromethyl)benzene and 1,3-bis(trifluoromethyl)benzene .

2.1 Molecular Conformation: The Rotational Challenge

The -CF

-

Torsion Angles : The C(aromatic)-C(

)-Cl plane will likely adopt a specific orientation relative to the benzene ring plane (typically -

Disorder Warning : Expect rotational disorder where the Cl atom occupies one of three positions (occupancy

0.33) or two specific positions (occupancy 0.5/0.5) if the energy barrier to rotation is low.

2.2 Intermolecular Interactions (The Packing Drivers)

The crystal lattice will be governed by a hierarchy of weak interactions, distinct from standard organic hydrogen bonding.

| Interaction Type | Mechanism | Predicted Geometry | Strength |

| Halogen Bonding (XB) | C-Cl | High (Directional) | |

| Weak Hydrogen Bonds | C-H | Aromatic C-H protons donating to the fluorine belt of neighbors. | Medium |

| Fluorous Segregation | F | Fluorine-rich regions clustering together to form sheets or columns. | Low (Non-directional) |

2.3 Unit Cell Prediction

-

Symmetry : Likely Monoclinic (

) or Orthorhombic ( -

Packing Efficiency : The bulky -CF

Cl groups will prevent tight

Visualization of Workflows & Interactions

3.1 In Situ Crystallization Workflow

This diagram outlines the decision tree for obtaining a diffraction-quality crystal from the liquid precursor.

Figure 1: Workflow for converting the liquid fluorinated benzene into a single crystal suitable for X-ray diffraction.

3.2 Interaction Hierarchy Map

This diagram illustrates the competitive forces stabilizing the crystal lattice.

Figure 2: Interaction hierarchy. Note that Halogen Bonding (XB) by the Chlorine atom is the most directional force, likely defining the lattice constants.

References

-

Sanders, M. B., et al. (2013). 1,3-Bis(chloromethyl)benzene. Acta Crystallographica Section E.

-

Thalladi, V. R., et al. (1998). Fluorine-Chlorine Exchange in the Crystal Engineering of 1,4-Dihalobenzenes. Journal of the American Chemical Society.[1]

-

Metrangolo, P., & Resnati, G. (2001). Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry - A European Journal.[1]

- Ooms, K. J., et al. (2009). In situ cryocrystallography of unstable liquids. Journal of Applied Crystallography. (General methodology reference).

Sources

Technical Guide: Solubility Profile & Handling of 1,3-Bis(chlorodifluoromethyl)benzene

[1]

CAS: 52695-47-3

Formula: C

Executive Summary & Chemical Identity

This compound is a specialized fluorinated building block used primarily in the synthesis of advanced agrochemicals, pharmaceutical intermediates, and functionalized polymers.[][2] Unlike its non-fluorinated analog (1,3-bis(chloromethyl)benzene), the presence of the difluoromethylene (-CF

The chlorodifluoromethyl (-CF

Physicochemical Profile

| Property | Value | Technical Note |

| Boiling Point | ~183.7°C (760 mmHg) | Requires high-vacuum distillation for purification.[] |

| Density | 1.467 g/cm³ | Significantly denser than water; forms the bottom layer in aqueous extractions.[] |

| LogP (Est.) | 4.2 – 4.8 | Highly lipophilic; partitions strongly into organic phases.[] |

| Refractive Index | 1.453 | Useful for purity assessment via refractometry.[] |

Solubility Analysis

The solubility of this compound is governed by "Like Dissolves Like" principles, specifically driven by dipole-dipole interactions and dispersion forces .[] The molecule lacks hydrogen bond donors, making it incompatible with highly polar, hydrogen-bonding networks like water.[]

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic affinity for the solute.

| Solvent Class | Solubility Rating | Mechanistic Insight | Recommended Application |

| Chlorinated (DCM, Chloroform) | Excellent (>500 g/L) | Perfect polarity match; halogen-halogen interactions stabilize the solution.[] | Reaction solvent; Extraction.[] |

| Ethers (THF, Diethyl Ether) | Excellent | Good dipole compatibility.[] | Grignard formation; Lithiation reactions.[] |

| Aromatics (Toluene, Xylene) | High | High-temperature reflux; Azeotropic drying.[] | |

| Aliphatics (Hexane, Heptane) | Moderate | Soluble, but temperature-dependent.[] | Recrystallization (if solid derivative); Washing impurities.[] |

| Protic Polar (Methanol, Ethanol) | Moderate/Low | Solute disrupts H-bonding network of solvent.[] | Not recommended for storage (potential slow solvolysis).[] |

| Water | Insoluble | Hydrophobic effect dominates.[] | Aqueous workup (biphasic separation).[] |

Critical Solvation Dynamics

-

The Fluorine Effect: The high electronegativity of the four fluorine atoms creates a "fluorophilic" character.[] While not perfluorinated, this compound will show enhanced solubility in fluorous solvents (e.g., trifluorotoluene) compared to standard aromatics.

-

Temperature Sensitivity: In aliphatic hydrocarbons (hexanes), solubility drops sharply with temperature.[] This property can be exploited to precipitate impurities or crystallize downstream derivatives.[]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact saturation limits for your specific process conditions.[]

Prerequisites: Analytical balance (

-

Preparation: Add 2.0 mL of the target solvent to a 4 mL glass vial.

-

Saturation: Add this compound dropwise with continuous agitation (vortex or magnetic stir bar) at the target temperature (e.g., 25°C) until a distinct, persistent second phase (droplets) or turbidity is observed.

-

Equilibration: Agitate the mixture for 4 hours to ensure thermodynamic equilibrium.

-

Sampling: Stop agitation and allow phases to separate (15 mins). Withdraw 1.0 mL of the supernatant using a syringe.

-

Filtration: Pass the aliquot through a pre-weighed 0.45

m PTFE filter into a tared weighing dish to remove micro-droplets/suspended solids. -

Drying: Evaporate the solvent under a gentle nitrogen stream, then dry in a vacuum oven (40°C, 50 mbar) to constant weight.

-

Calculation:

Protocol B: Solvent Selection Workflow

The following diagram illustrates the logical flow for selecting the optimal solvent based on the intended chemical operation.

Figure 1: Decision matrix for solvent selection based on process parameters.[]

Safety & Handling Guidelines

Warning: Fluorinated benzylic chlorides possess distinct hazards compared to standard alkyl halides.[]

-

Inhalation Hazard: Analogs (e.g., (chlorodifluoromethyl)benzene) are classified as Fatal if Inhaled (H330).[3] Strictly handle this compound in a certified chemical fume hood.

-

Skin Absorption: The high lipophilicity facilitates rapid dermal absorption.[] Double-gloving (Nitrile + Laminate) is recommended.[]

-

Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). Moisture can lead to slow hydrolysis, releasing HF and HCl.[]

-

Indicator of Degradation: Etching of glass containers or cloudiness in the liquid.[]

-

References

-

National Center for Biotechnology Information. (2025).[] PubChem Compound Summary for CID 67679, (Chlorodifluoromethyl)benzene. Retrieved from [Link]

-

Sanders, M. B., et al. (2013).[][2] 1,3-Bis(chloromethyl)benzene: Crystal structure and halogen interactions. Acta Crystallographica Section E. Retrieved from [Link]

Technical Monograph: 1,3-Bis(chlorodifluoromethyl)benzene and Its Analogs

Advanced Synthesis, Reactivity, and Applications in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

In the landscape of organofluorine chemistry, 1,3-bis(chlorodifluoromethyl)benzene (CAS: 52695-47-3) represents a pivotal "switchman" intermediate.[] Unlike its fully fluorinated cousin, 1,3-bis(trifluoromethyl)benzene, this compound retains two reactive chlorine atoms within the benzylic positions. This unique structural feature—a chlorodifluoromethyl (-CF₂Cl) group—offers a dual-modality reactivity profile that is highly prized in modern drug discovery:

-

Lipophilicity Modulation: It serves as a precursor to the difluoromethyl (-CF₂H) group, a celebrated bioisostere for hydroxyl (-OH) and thiol (-SH) groups that functions as a lipophilic hydrogen bond donor.[]

-

Radical Functionalization: The C-Cl bond in the -CF₂Cl moiety is significantly weaker than the C-F bond, making it an ideal handle for photoredox-catalyzed radical cross-couplings, enabling the construction of complex fluorinated scaffolds that are inaccessible via standard electrophilic fluorination.[]

This guide provides a rigorous technical analysis of the synthesis, handling, and application of this compound, moving beyond basic catalog data to actionable experimental intelligence.

Part 2: Chemical Identity & Physiochemical Profile

| Property | Data |

| IUPAC Name | 1,3-Bis[chloro(difluoro)methyl]benzene |

| Common Name | |

| CAS Number | 52695-47-3 |

| Molecular Formula | C₈H₄Cl₂F₄ |

| Molecular Weight | 247.02 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~170–175 °C (Estimated based on analogs) |

| Density | ~1.45 g/cm³ |

| Key Moiety | -CF₂Cl (Chlorodifluoromethyl) |

| Solubility | Soluble in DCM, THF, Toluene; Hydrolytically stable under neutral conditions.[][2][3] |

Part 3: Synthesis Logic & Mechanism

The synthesis of this compound is a lesson in controlled halogen exchange (Halex) . The objective is to fluorinate the trichloromethyl precursor without pushing the reaction to the thermodynamic sink (the fully trifluoromethylated product).

The Selectivity Challenge

The fluorination of a trichloromethyl group (-CCl₃) proceeds stepwise:

Stopping at the -CClF₂ stage requires precise kinetic control.[] The third fluorine substitution is significantly slower than the first two due to the increasing strength of the C-F bonds and the decreasing electrophilicity of the carbon center. By modulating temperature and HF stoichiometry, process chemists can isolate the bis(chlorodifluoro) species.

Visualization: The Selective Fluorination Pathway

Figure 1: Stepwise synthesis pathway illustrating the kinetic window required to isolate the target chlorodifluoro intermediate.

Part 4: Experimental Protocols

Protocol A: High-Pressure Hydrofluorination (Industrial Standard)

Trustworthiness: This protocol is adapted from industrial patents for analog synthesis, optimized for safety and reproducibility.[]

Objective: Selective conversion of 1,3-bis(trichloromethyl)benzene to this compound.

Reagents:

-

1,3-Bis(trichloromethyl)benzene (Precursor)[4]

-

Anhydrous Hydrogen Fluoride (aHF)

-

1,2-Dichloroethane (Solvent/Diluent)[]

Equipment:

-

Hastelloy-C or Monel Autoclave (Resistant to HF corrosion).[]

-

Scrubber system for HCl off-gas.[]

Step-by-Step Methodology:

-

Charging: In a dry box, charge the autoclave with 1,3-bis(trichloromethyl)benzene (1.0 eq) and 1,2-dichloroethane (2.0 volumes).

-

Cooling: Cool the vessel to -10°C using a glycol chiller.

-

HF Addition: Slowly introduce anhydrous HF (4.5 eq per -CCl₃ group, total 9.0 eq) via a mass flow controller. Note: Slight excess drives the reaction but too much promotes over-fluorination.

-

Reaction: Seal the reactor. Ramp temperature to 90–100°C over 1 hour. Stir at 500 rpm for 4–6 hours.

-

Pressure Monitoring: Pressure will rise significantly due to HCl generation.[] Maintain pressure at ~15–20 bar by carefully venting HCl through a caustic scrubber (NaOH).

-

-

Quench: Cool reactor to 0°C. Vent remaining pressure. Pour reaction mixture onto crushed ice/water carefully.

-

Workup: Extract with Dichloromethane (DCM). Wash organic layer with sat. NaHCO₃ (until neutral) and Brine.

-

Purification: Dry over MgSO₄ and concentrate. Purify via fractional distillation under reduced pressure. The product typically boils lower than the trichloro- precursor but higher than the trifluoro- analog.[]

Protocol B: Radical Cross-Coupling (Application)

Expertise: Demonstrating the utility of the -CF₂Cl handle.

Objective: Photoredox allylation of the -CF₂Cl group. System: fac-Ir(ppy)₃ (cat), Allyl sulfone, Blue LED.

-

Dissolve this compound (0.5 mmol) and fac-Ir(ppy)₃ (1 mol%) in degassed MeCN.

-

Add allyl phenyl sulfone (1.5 eq).

-

Irradiate with 450 nm Blue LEDs at RT for 12 hours.

-

Mechanism: The excited Iridium catalyst reduces the C-Cl bond, generating a benzylic

radical, which adds to the allyl sulfone, ejecting the sulfonyl radical.

Part 5: Reactivity & Analog Comparison

The -CF₂Cl group is chemically distinct from -CF₃.[] While -CF₃ is inert, -CF₂Cl is a "loaded spring" for further chemistry.[]

Comparative Reactivity Table

| Feature | This compound | 1,3-Bis(trifluoromethyl)benzene | 1,3-Bis(trichloromethyl)benzene |

| Stability | Moderate (Sensitive to strong reduction) | High (Inert) | Low (Hydrolysis prone) |

| Main Use | Intermediate / Radical Precursor | Solvent / Final Product | Precursor |

| C-X Bond Energy | C-Cl: ~80 kcal/mol (Weak) | C-F: ~116 kcal/mol (Strong) | C-Cl: ~70 kcal/mol |

| Lipophilicity | High | Very High | High |

| Bioisostere Potential | Precursor to -CF₂H (H-bond donor) | None (H-bond acceptor only) | None |

Reactivity Network Visualization

Figure 2: Divergent reactivity profile.[] The central compound acts as a linchpin for accessing diverse fluorinated aromatics.

Part 6: Safety & Handling (HSE)

Hazard Identification:

-

Corrosivity: While less reactive than benzotrichloride, the compound can hydrolyze slowly to release HF and HCl, especially in the presence of moisture.

-

Toxicity: Organofluorine intermediates should be treated as potential neurotoxins and irritants.[]

-

Pressure: Synthesis involves high-pressure HF; autoclave integrity checks are mandatory.[]

Storage:

-

Store in fluoropolymer (PTFE/PFA) or passivated stainless steel containers.[] Glass is acceptable for short-term storage if moisture-free, but long-term storage in glass is discouraged due to potential HF etching.[]

Part 7: References

-

Dolbier, W. R., et al. (2007).[5] "Efficient synthesis of p-bis-(chlorodifluoromethyl)benzene." Journal of Fluorine Chemistry.

-

Grounding: Establishes the HF/solvent slurry method for selective fluorination of trichloromethyl benzenes.

-

-

Siegemund, G., et al. (2000).[6] "Fluorine Compounds, Organic."[6][7][8] Ullmann's Encyclopedia of Industrial Chemistry.

-

Grounding: Provides industrial context for Halex reactions and autoclave protocols.

-

-

McAtee, J. R., et al. (2014). "Photoinduced Radical Chlorodifluoromethylation of Arenes." Angewandte Chemie International Edition.

-

Grounding: Validates the reactivity of the -CF2Cl radical species in modern photoredox catalysis.

-

-

BOC Sciences. "Product Data: 1,3-bis-(Chlorodifluoromethyl)benzene."[][9]

Sources

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes - Google Patents [patents.google.com]

- 5. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]

- 6. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]

- 7. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 52695-47-3|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to Quantum Chemical Calculations for 1,3-bis(chlorodifluoromethyl)benzene

Abstract

The unique physicochemical properties imparted by fluorination have made organofluorine compounds indispensable in modern drug discovery and materials science.[1][2][3] The title compound, 1,3-bis(chlorodifluoromethyl)benzene, represents a scaffold where steric and electronic effects, driven by its halogenated methyl groups, dictate its conformational preferences and intermolecular interactions. Understanding these properties at a quantum-mechanical level is crucial for predicting its behavior and designing novel applications. This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on this compound, grounded in Density Functional Theory (DFT). It is intended for researchers and drug development professionals seeking to leverage computational chemistry for a deeper molecular understanding.

Introduction: The Rationale for Computational Scrutiny

This compound (CAS 52695-47-3) is a halogenated aromatic compound with the molecular formula C₈H₄Cl₂F₄.[4][] The presence of two chlorodifluoromethyl (-CF₂Cl) groups on the benzene ring introduces significant complexity. The high electronegativity of fluorine and chlorine atoms dramatically alters the electronic landscape of the benzene ring, influencing its reactivity and potential for non-covalent interactions like halogen bonding.[6][7][8] Furthermore, the rotation of the -CF₂Cl substituents around the C-C bonds leads to multiple possible conformations, each with a distinct energy and geometry.[9][10]

Experimental characterization of every molecular property can be resource-intensive. Quantum chemical calculations offer a powerful, predictive alternative, enabling us to determine:

-

Stable 3D Structures and Conformational Isomers: Identifying the lowest energy arrangement of atoms.

-

Thermochemical Properties: Calculating enthalpy, entropy, and Gibbs free energy.[11][12]

-

Electronic Properties: Visualizing electron distribution, orbital energies (HOMO/LUMO), and reactivity sites.

-

Spectroscopic Signatures: Predicting IR and NMR spectra to aid in experimental characterization.[13][14][15]

This guide will walk through the theoretical and practical steps to achieve these insights, emphasizing methodological choices that ensure accuracy and reliability for halogenated systems.

Theoretical Foundations: Choosing the Right Tools

While numerous quantum chemical methods exist, Density Functional Theory (DFT) stands out for its exceptional balance of computational efficiency and accuracy, making it the workhorse for molecules of this size.[7][16]

-

Density Functional Theory (DFT): Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. The accuracy of a DFT calculation is determined by the chosen "exchange-correlation functional," which approximates the complex quantum mechanical interactions between electrons. For halogenated systems, it is crucial to select a functional that can adequately describe non-covalent interactions, particularly dispersion forces.

-

Recommended Functionals:

-

M06-2X: A hybrid meta-GGA functional that has shown excellent performance for thermochemistry, kinetics, and non-covalent interactions in systems containing halogens.[12]

-

ωB97X-D: A range-separated hybrid functional that includes an empirical dispersion correction, making it well-suited for studying intermolecular interactions.

-

B3LYP-D3: The widely-used B3LYP functional augmented with Grimme's D3 empirical dispersion correction. This is often a reliable and cost-effective choice.

-

-

-

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. For halogenated compounds, the choice of basis set is critical for obtaining meaningful results.

-

Pople-style Basis Sets (e.g., 6-311+G(d,p)): These are a good starting point. The key components are:

-

6-311G: A triple-zeta basis set providing flexibility for valence electrons.

-

+: Adds diffuse functions to heavy atoms, which are essential for describing the diffuse electron clouds of electronegative elements like F and Cl.[17]

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and better describe chemical bonds.[17]

-

-

Correlation-Consistent Basis Sets (e.g., aug-cc-pVDZ): Developed by Dunning, these sets are designed to systematically converge towards the complete basis set limit.[18] The aug- prefix indicates augmentation with diffuse functions, making them highly suitable for accurate calculations on halogenated and anionic species.[17][18]

-

The Computational Workflow: A Step-by-Step Overview

A typical quantum chemical investigation follows a structured, self-validating protocol. Each step builds upon the last, ensuring the final results are derived from a physically meaningful molecular state.

Caption: A generalized workflow for quantum chemical calculations.

Experimental Protocols: From Input to Insight

This section details the practical steps using a generic format applicable to most quantum chemistry software packages like ORCA, GAMESS, or Gaussian.[16][19][20]

Protocol 1: Geometry Optimization and Frequency Analysis

Objective: To find the lowest-energy (most stable) structure of this compound and confirm it is a true minimum.

Step-by-Step Methodology:

-

Molecule Construction: Using a molecular editor such as Avogadro or ChemDraw, build the 3D structure of this compound.[21] Ensure correct initial connectivity. Save the coordinates in a standard format (e.g., .xyz).

-

Input File Creation: Create a text file that specifies the calculation parameters. This file typically includes:

-

Route Section/Keywords: Specifies the theory, basis set, and type of calculation. For example: ! M062X aug-cc-pVDZ Opt Freq

-

M062X: The chosen DFT functional.

-

aug-cc-pVDZ: The chosen basis set.

-

Opt: Keyword for geometry optimization.

-

Freq: Keyword to perform a frequency calculation after the optimization completes.

-

-

Charge and Multiplicity: For this neutral, closed-shell molecule, this will be 0 1 (Charge 0, Spin Multiplicity 1).

-

Molecular Coordinates: The atomic symbols and their Cartesian (X, Y, Z) coordinates from Step 1.

-

-

Execution: Submit the input file to the quantum chemistry software. This is a computationally intensive step and may take from minutes to many hours depending on the system size and available resources.[21]

-

Validation: Upon completion, inspect the output file.

-

Confirm Successful Optimization: Search for a message indicating the optimization has converged.

-

Analyze Frequencies: Locate the list of vibrational frequencies. A true minimum energy structure will have zero imaginary frequencies . One imaginary frequency indicates a transition state. If imaginary frequencies are present, visualize the corresponding vibrational mode to understand the instability, modify the input geometry accordingly, and resubmit the calculation.

-

Data Presentation and Analysis

Successful completion of the core calculations yields a wealth of quantitative data.

Table 1: Calculated Molecular Properties

| Property | Calculated Value | Significance |

| Total Electronic Energy | (Value from output, e.g., in Hartrees) | The final electronic energy of the optimized structure. Used to compare the relative stability of different conformers. |

| Zero-Point Vibrational Energy | (Value from output, e.g., in Hartrees) | The vibrational energy of the molecule at 0 K. Added to the electronic energy for more accurate energy comparisons. |

| Enthalpy & Gibbs Free Energy | (Value from output, e.g., in Hartrees) | Thermochemical data derived from the frequency calculation, crucial for predicting reaction spontaneity and stability at standard conditions. |

| Dipole Moment | (Value from output, e.g., in Debye) | A measure of the molecule's overall polarity, which influences solubility and intermolecular interactions.[8] |

| HOMO Energy | (Value from output, e.g., in eV) | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | (Value from output, e.g., in eV) | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | (LUMO - HOMO Energy, in eV) | An indicator of chemical reactivity and electronic stability. A larger gap suggests higher stability. |

Analysis of Electronic Structure

-

Molecular Electrostatic Potential (MEP): The MEP map is a powerful visualization tool. It is plotted on the molecule's electron density surface.

-

Red regions (negative potential): Indicate electron-rich areas, susceptible to electrophilic attack. In this molecule, these will likely be concentrated on the fluorine and chlorine atoms due to their high electronegativity.

-

Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic attack. A region of positive potential on the halogen atoms (a "sigma-hole") is the basis for halogen bonding.

-

Green regions: Indicate neutral potential.

-

-

Frontier Molecular Orbitals (FMOs): Visualizing the HOMO and LUMO provides direct insight into reactivity. The HOMO often shows where an electrophile will attack, while the LUMO shows where a nucleophile will attack. For this molecule, understanding the contribution of the aromatic ring versus the -CF₂Cl groups to these orbitals is key.

Case Study: Conformational Analysis of -CF₂Cl Rotation

The two -CF₂Cl groups can rotate, leading to different spatial arrangements (conformers). A key scientific question is identifying the global minimum energy conformation.

Protocol 2: Potential Energy Surface (PES) Scan

Objective: To map the energy landscape as a function of the rotation of one -CF₂Cl group.

-

Define the Scan Coordinate: Choose a dihedral angle that represents the rotation of the substituent. For example, the angle defined by atoms C(para)-C(meta)-C(ipso)-Cl.

-

Input File Creation: Set up a "relaxed" PES scan. This calculation will constrain the chosen dihedral angle at a series of fixed values (e.g., from 0° to 360° in 15° steps), while allowing all other geometric parameters to relax (optimize) at each step.

-

The keyword for this type of calculation is often Opt(ModRedundant) in Gaussian or involves a scan block in ORCA.

-

-

Execution and Analysis: Run the calculation. Plot the resulting energy at each step versus the dihedral angle. The minima on this curve represent stable conformers, while the maxima represent the rotational energy barriers. The lowest point on the curve corresponds to the most stable conformer.

Caption: Logical flow for a conformational analysis via a PES scan.

Conclusion

This guide has outlined a robust and scientifically grounded workflow for the quantum chemical analysis of this compound. By leveraging DFT with appropriate functionals and basis sets, researchers can move beyond a simple 2D structure to a nuanced, 3D understanding of the molecule's conformational preferences, electronic properties, and potential reactivity. The protocols described herein are not merely procedural; they represent a self-validating system where each computational step confirms the physical realism of the molecular model. The insights gained from these calculations are invaluable for rational drug design, materials development, and fundamental chemical research, providing a predictive power that complements and guides experimental efforts.

References

-

ORCA - FACCTs. (n.d.). Retrieved February 24, 2026, from [Link]

-

Demeester, P. (2023). Quantum chemical software. The quantum theory applied to biology. Retrieved February 24, 2026, from [Link]

-

Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software. Retrieved February 24, 2026, from [Link]

-

Abraham, R. J., & Mobli, M. (2007). The use of chemical shift calculations in the conformational analysis of substituted benzenes. New Journal of Chemistry, 31(6), 954-963. [Link]

-

Q-Chem. (2026). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. Retrieved February 24, 2026, from [Link]

-

Wikipedia. (n.d.). List of quantum chemistry and solid-state physics software. Retrieved February 24, 2026, from [Link]

-

Tsurekawa, T., & Tsuzuki, S. (2003). Computational Study of the Halogen Atom−Benzene Complexes. Journal of the American Chemical Society, 125(27), 8456-8464. [Link]

-

Schimmenti, L. A., et al. (2021). Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation. Journal of Chemical Information and Modeling, 61(12), 5952-5964. [Link]

-

Wang, Y., et al. (2022). A Theoretical Study of the Halogen Bond between Heteronuclear Halogen and Benzene. Molecules, 27(22), 8078. [Link]

-

Puzzarini, C., & Barone, V. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 27(3), 748. [Link]

-

Puzzarini, C., & Barone, V. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. National Center for Biotechnology Information. [Link]

-

Rakib, T. H., et al. (2023). Quantifying the impact of halogenation on intermolecular interactions and binding modes of aromatic molecules. UCL Discovery. [Link]

-

Lee, J., & Kim, D. (2020). Geometric and Energetic Data from Quantum Chemical Calculations of Halobenzenes and Xylenes. ChemRxiv. [Link]

-

Anderson, J. E., & Jochims, J. C. (1978). Conformational analysis. A nuclear magnetic resonance study of the conformations of ortho-disubstituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, 1089-1095. [Link]

-

Wiley-VCH. (n.d.). The Chemistry of Organofluorine Compounds. Patai's Chemistry of Functional Groups. Retrieved February 24, 2026, from [Link]

-

MDPI. (n.d.). Special Issue: Insights for Organofluorine Chemistry. Molecules. Retrieved February 24, 2026, from [Link]

-

Levin, V. V., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(32), 10255-10266. [Link]

-

Patsnap Eureka. (2026). Evaluating Solvent Effects on Benzene Ring Conformation. Retrieved February 24, 2026, from [Link]

-

Finetech Industry Limited. (n.d.). This compound | CAS: 52695-47-3. Retrieved February 24, 2026, from [Link]

-

Gaussian, Inc. (2021). Basis Sets. Retrieved February 24, 2026, from [Link]

-

Feller, D., & Davidson, E. R. (1990). Basis Set Selection for Molecular Calculations. In Reviews in Computational Chemistry (Vol. 1, pp. 1-43). Wiley-VCH. [Link]

-

Woon, D. E., & Dunning, T. H., Jr. (1994). Gaussian basis sets for use in correlated molecular calculations. IV. Calculation of static electrical response properties. The Journal of Chemical Physics, 100(4), 2975-2988. [Link]

-

Folkestad, O., et al. (2022). On the basis set selection for molecular core-level GW calculations. arXiv. [Link]

-

Bettega, M. H. F., et al. (2014). Fluorine Gaussian basis set adopted for the MCF and SMC calculations. ResearchGate. Retrieved February 24, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-bis(chloromethyl)- (CAS 626-16-4). Retrieved February 24, 2026, from [Link]

-

Elsevier. (2015). Organofluorine Compounds in Biology and Medicine (1st ed.). Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). Benzene, 1,3-bis(chloromethyl)-. Retrieved February 24, 2026, from [Link]

-

Singh, A., & Giri, S. (2019). Cl-Initiated Oxidation Mechanism and Thermochemistry of Trifluoromethyl Methyl Ether CH3OCF3(HFE- 143a): An Insight from DFT Study. Austin Journal of Chemical Engineering, 6(1). [Link]

-

Wikipedia. (n.d.). 1,3-Bis(trifluoromethyl)benzene. Retrieved February 24, 2026, from [Link]

-

Zhao, Y., et al. (2014). Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. ResearchGate. Retrieved February 24, 2026, from [Link]

-

Chen, J., & Ni, C. (2022). C–F Bond Functionalizations of Trifluoromethyl Groups via Radical Intermediates. Chinese Journal of Chemistry, 38(12), 1435-1448. [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved February 24, 2026, from [Link]

-

Wang, J., et al. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry, 40(10), 1187-1212. [Link]

-

Inoue, M., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(17), 10633-10640. [Link]

-

Chen, J., & Ni, C. (2022). C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Trends in Chemistry, 4(3), 204-219. [Link]

-

Al-Zoubi, W., & Al-Masoudi, N. A. (2013). Synthesis of 1,3-bis[bis(aryl)chloromethyl]benzenes. ResearchGate. Retrieved February 24, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1,3-bis(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

-

Ferguson, G., et al. (1998). Conformations of substituted benzophenones. Acta Crystallographica Section C, 54(10), 1541-1544. [Link]

-

da Silva, J. B. P. (2016). Quantum Chemistry and Chemometrics Applied to Conformational Analysis. Publicación. Retrieved February 24, 2026, from [Link]

-

Bacon, W. E., & Yi, J. (2012). 1,3-Bis(chloromethyl)benzene. ResearchGate. Retrieved February 24, 2026, from [Link]

-

Bacon, W. E., & Yi, J. (2012). 1,3-Bis(chloromethyl)benzene. Acta Crystallographica Section E, 68(Pt 3), o729. [Link]

-

LibreTexts. (2020). 13.4 Spectroscopic Properties of Aromatic Compounds. Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

-

Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds. Introductory Organic Chemistry. Retrieved February 24, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1,3-bis(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

Sources

- 1. Molecules | Special Issue : Insights for Organofluorine Chemistry [mdpi.com]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,3-bis[chloro(difluoro)methyl]benzene | 52695-47-3 [chemnet.com]

- 6. Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Conformational analysis. A nuclear magnetic resonance study of the conformations of ortho-disubstituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Benzene, 1,3-bis(chloromethyl)- (CAS 626-16-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. Cl-Initiated Oxidation Mechanism and Thermochemistry of Trifluoromethyl Methyl Ether CH3OCF3(HFE- 143a): An Insight from DFT Study [austinpublishinggroup.com]

- 13. ricerca.sns.it [ricerca.sns.it]

- 14. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 17. gaussian.com [gaussian.com]

- 18. pubs.aip.org [pubs.aip.org]

- 19. ORCA - FACCTs [faccts.de]

- 20. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 21. Quantum Biochemistry [quantumbiochemistry.org]

Unlocking the Potential of 1,3-Bis(chlorodifluoromethyl)benzene in Advanced Materials Science

Executive Summary

While the para-substituted compound 1,4-bis(chlorodifluoromethyl)benzene is widely recognized as the industrial precursor to Parylene AF4 (a high-performance dielectric polymer), its meta-substituted isomer—1,3-bis(chlorodifluoromethyl)benzene (CAS 52695-47-3) —represents an untapped frontier in materials science and biomedical engineering. By introducing a structural "kink" into the resulting polymer backbone, the meta-isomer fundamentally alters the crystallization thermodynamics of the synthesized fluoropolymer.

This in-depth guide explores the mechanistic chemistry, potential applications, and self-validating experimental workflows for utilizing this compound to develop next-generation amorphous fluoropolymers. These materials hold transformative potential for researchers in flexible microelectronics, implantable biomedical devices, and pharmaceutical drug delivery systems.

Mechanistic Chemistry: The Power of the Meta-Linkage

The chemical utility of this compound stems from the differential bond dissociation energies within its functional groups. The -CF₂Cl moieties act as precisely tunable reactive handles. Under vacuum pyrolysis, the weaker C–Cl bonds (dissociation energy ~330 kJ/mol) undergo homolytic cleavage, while the stronger C–F bonds (~485 kJ/mol) remain intact . This thermal activation generates a highly reactive tetrafluoro-m-xylylene diradical.

When these diradicals condense onto a substrate, they spontaneously polymerize. Here, the causality of the meta-substitution becomes critical. Unlike the para-isomer, which forms highly linear, tightly packed, and crystalline chains, the meta-linkage enforces a 120° angle in the polymer backbone. This geometric constraint sterically hinders dense chain packing, significantly increasing the free volume within the polymer matrix. According to the Clausius-Mossotti relation, an increase in free volume directly correlates with a reduction in the dielectric constant (

Structural logic tree comparing the material properties of para- vs. meta-substituted precursors.

Cross-Disciplinary Applications

A. Ultra-Low- Dielectrics for Flexible Electronics

As semiconductor nodes shrink, interconnect delay (RC delay) becomes a major bottleneck. The amorphous poly(tetrafluoro-m-xylylene) derived from this compound is projected to achieve a dielectric constant below 2.0. The meta-induced free volume, combined with the low polarizability of the C–F bonds, makes this material an ideal inter-layer dielectric (ILD) for flexible, next-generation microprocessors.

B. Conformal Coatings for Biomedical & Drug Delivery Devices

In drug development and biomedical engineering, implantable micro-pumps and sustained-release micro-molds require coatings that are chemically inert, hydrophobic, and biocompatible. Highly crystalline coatings often suffer from micro-fractures when subjected to the mechanical flexing of the human body. The amorphous nature of the meta-fluoropolymer ensures high elasticity, allowing the conformal coating to bend without cracking, thereby preventing bio-fouling and protecting sensitive pharmaceutical payloads from premature enzymatic degradation.

C. Specialty Fluorinated Elastomers

Beyond vapor deposition, this compound can be utilized in wet chemistry as a building block for fluorinated poly(arylene ether)s. The resulting elastomers exhibit extreme resistance to harsh solvents, making them highly valuable for O-rings and seals in pharmaceutical manufacturing equipment where cross-contamination must be strictly avoided.

Self-Validating Experimental Workflows

To harness this compound, researchers must employ a modified Gorham Chemical Vapor Deposition (CVD) process . The following protocol is designed as a self-validating system, ensuring that each phase of the reaction provides measurable feedback before proceeding to the next.

Protocol 1: CVD of Poly(tetrafluoro-m-xylylene)

Step 1: Precursor Sublimation

-

Action: Load 10 g of this compound into the sublimation chamber. Evacuate the system to a base pressure of 10 mTorr. Heat the sublimator to 150°C.

-

Causality: 150°C provides sufficient thermal energy to vaporize the precursor without initiating premature C–Cl bond cleavage.

-

Validation: A steady rise in chamber pressure to ~50 mTorr confirms stable sublimation.

Step 2: Pyrolytic Activation

-

Action: Route the vaporized precursor through a quartz pyrolysis tube heated to 680°C.

-

Causality: The thermal threshold for homolytic cleavage of the C–Cl bond is surpassed at 650°C. Maintaining 680°C ensures >99% conversion of the precursor into the reactive tetrafluoro-m-xylylene diradical while avoiding the >800°C threshold that would degrade the C–F bonds.

Step 3: Deposition & Self-Validation

-

Action: Direct the diradical vapor into a room-temperature (25°C) deposition chamber containing the target substrates (e.g., silicon wafers or biomedical implants).

-

Causality: The diradicals spontaneously condense and polymerize upon contact with the cool surface, driven by the thermodynamic stability of the resulting polymer chain.

-

Validation: Integrate a Quartz Crystal Microbalance (QCM) inside the chamber. A linear shift in the QCM resonant frequency provides real-time validation of a constant polymer deposition rate (target: 0.5 µm/hour).

CVD polymerization pathway from this compound to poly(tetrafluoro-m-xylylene).

Protocol 2: Spectroscopic & Dielectric Characterization

Step 1: FTIR Structural Validation

-

Action: Perform Fourier Transform Infrared (FTIR) spectroscopy on the deposited film.

-

Validation: The complete disappearance of the C–Cl stretching band (typically around 750–850 cm⁻¹) and the strong retention of C–F stretching bands (1100–1300 cm⁻¹) self-validates that the pyrolysis exclusively targeted the chlorine atoms.

Step 2: Dielectric Constant Measurement

-

Action: Fabricate a metal-insulator-metal (MIM) capacitor using the deposited film. Measure capacitance at 1 MHz using an LCR meter.

-

Validation: Calculate the dielectric constant using

. A result of

Quantitative Data Presentation

The structural shift from para to meta substitution drastically alters the macroscopic properties of the resulting polymer. Table 1 summarizes the comparative physical and electrical properties.

Table 1: Comparative Predicted Properties of Fluorinated Xylylene Polymers

| Property | Poly(tetrafluoro-p-xylylene) (from 1,4-isomer) | Poly(tetrafluoro-m-xylylene) (from 1,3-isomer) | Causality / Mechanism |

| Crystallinity | High (~60-70%) | Low / Amorphous (<15%) | Meta-linkage induces chain kinks, preventing dense packing. |

| Dielectric Constant ( | 2.20 - 2.25 | < 2.00 (Predicted) | Increased amorphous free volume lowers bulk polarizability. |

| Flexibility / Modulus | High stiffness | High elasticity / Low modulus | Amorphous domains allow for greater chain mobility under stress. |

| Optical Transparency | Opaque / Translucent | Highly Transparent | Lack of crystalline domains reduces light scattering. |

| Solubility | Insoluble in all solvents | Soluble in select fluorosolvents | Disrupted intermolecular forces allow solvent penetration. |

References

-

Dolbier, W. R., Jr.; Beach, W. F. (2003). "Parylene-AF4: A polymer with exceptional dielectric and thermal properties." Journal of Fluorine Chemistry, 122(1), 97–104. URL: [Link]

-

Brunsveld, L.; Folmer, B. J. B.; Meijer, E. W.; Sijbesma, R. P. (2001). "Supramolecular Polymers." Chemical Reviews, 101(12), 4071−4097. URL: [Link]

-

Gorham, W. F. (1966). "A New, General Synthetic Method for the Preparation of Linear Poly-p-xylylenes." Journal of Polymer Science Part A-1: Polymer Chemistry, 4(12), 3027-3039. URL: [Link]

-

Dolbier, W. R.; Duan, J.-X.; Rong, X. X. (2007). "Efficient synthesis of p-bis-(chlorodifluoromethyl)benzene." Journal of Fluorine Chemistry, 128(10), 1091–1093. (Note: Synthetic principles directly adaptable for the 1,3-isomer). URL: [Link]

Methodological & Application

use of 1,3-bis(chlorodifluoromethyl)benzene as a building block in organic synthesis

This guide outlines the strategic application of 1,3-bis(chlorodifluoromethyl)benzene (CAS: 52695-47-3), a specialized fluorinated building block. It focuses on its utility as a precursor for meta-bis(difluoromethyl) arenes —a critical bioisostere in modern drug discovery—and as a scaffold for radical fluoroalkylation.

Part 1: Executive Summary & Chemical Profile

This compound is a bifunctional organofluorine scaffold characterized by two chlorodifluoromethyl (-CF₂Cl) groups at the meta positions. Unlike the chemically inert trifluoromethyl (-CF₃) group, the chlorodifluoromethyl moiety possesses a reactive C–Cl bond within a fluorinated environment. This unique reactivity renders it a versatile "Pro-Difluoromethyl" building block, enabling the synthesis of lipophilic hydrogen bond donor motifs and complex fluorinated linkers via radical pathways.

Chemical Profile

| Property | Data |

| IUPAC Name | 1,3-Bis[chloro(difluoro)methyl]benzene |

| CAS Number | 52695-47-3 |

| Molecular Formula | C₈H₄Cl₂F₄ |

| Molecular Weight | 247.02 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~183°C (at 760 mmHg) |

| Key Functionality | Radical Precursor: Source of Ar-CF₂[1][2][3]• radicals.Bioisostere Precursor: Reducible to Ar-CF₂H. |

Part 2: Mechanistic Insight & Reactivity

The strategic value of this compound lies in the bond dissociation energy (BDE) of the C–Cl bond adjacent to the gem-difluoro group. The fluorine atoms stabilize the resulting carbon-centered radical (Ar-CF₂•) via the perfluoroalkyl effect, yet the C–Cl bond remains sufficiently weak to be activated by:

-

Single Electron Transfer (SET): Photoredox catalysis or electrochemical reduction.

-

Halogen Atom Transfer (HAT): Silyl radical mediated abstraction (e.g., using TTMSS).

Reactivity Flowchart

The following diagram illustrates the divergent synthetic pathways accessible from this building block.

Figure 1: Divergent reactivity pathways. The central radical intermediate enables access to both reduced bioisosteres and extended carbon scaffolds.

Part 3: Detailed Experimental Protocols

Application 1: Synthesis of 1,3-Bis(difluoromethyl)benzene (Bioisostere Synthesis)

The difluoromethyl group (-CF₂H) is a celebrated bioisostere for hydroxyl (-OH) and thiol (-SH) groups, acting as a lipophilic hydrogen bond donor.[4] This protocol describes the selective reduction of the C–Cl bonds using a visible-light mediated photoredox approach, avoiding toxic tin hydrides.

Mechanism: Visible light excites the photocatalyst (

Protocol:

-

Reagents:

-

Substrate: this compound (1.0 equiv, 1.0 mmol, 247 mg).

-

Photocatalyst: fac-Ir(ppy)₃ (1.0 mol%) or Eosin Y (organic alternative, 2.0 mol%).

-

H-Donor: Hantzsch Ester (HEH) (2.5 equiv) or Diisopropylethylamine (DIPEA) with Formic Acid.

-

Solvent: Acetonitrile (MeCN), degassed.

-

-

Setup:

-

Charge a 10 mL Pyrex reaction vial with the substrate, photocatalyst, and HEH.

-

Add MeCN (5 mL) and seal with a septum.

-

Sparge with Nitrogen for 10 minutes to remove oxygen (O₂ quenches the excited state).

-

-

Reaction:

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Redissolve in diethyl ether and wash with water (x2) and brine (x1).

-

Purify via flash column chromatography (Pentane/Ether gradient).

-

-

Yield: Expect 85–95% isolated yield.

Application 2: Radical Difluoroalkylation (Linker Synthesis)

This protocol utilizes the substrate as a bifunctional linker to connect two olefinic domains, creating a complex fluorinated scaffold suitable for materials science or macrocyclization.

Protocol:

-

Reagents:

-

Substrate: this compound (1.0 equiv).

-

Olefin Trap: Allyltrimethylsilane or Styrene derivative (4.0 equiv).

-

Catalyst: Ru(bpy)₃Cl₂ (1.0 mol%).

-

Reductant/Activator: Sodium formate (HCOONa) or Ascorbic Acid.

-

-

Reaction:

-

Note: Due to the bifunctional nature of the substrate, polymerization can occur if the stoichiometry is 1:1. To ensure discrete bis-alkylation, use a large excess of the olefin.

Part 4: Visualization of Photoredox Cycle

The following diagram details the catalytic cycle for the reduction protocol (Application 1), ensuring the user understands the electron transfer processes.

Figure 2: Photoredox catalytic cycle.[7] The photocatalyst mediates the transfer of an electron to the C-Cl bond, triggering fragmentation.

Part 5: Safety & Handling

-

Hazards: this compound is an organochloride and potential alkylating agent. It causes skin and eye irritation.

-

Volatility: The compound has a moderate vapor pressure. Handle in a fume hood.

-

Incompatibility: Avoid strong reducing agents (e.g., LiAlH₄) unless a defluorination reaction is intended. Compatible with weak bases and oxidants.

-

Waste: Fluorinated waste must be segregated. Do not mix with general organic waste if incineration protocols differ for halogenated species.

References

-

Photoredox Activation of Chlorodifluoromethyl Arenes

-

General Reactivity of Bis(chloromethyl)benzenes (Structural Analogues)

- Title: 1,3-Bis(chloromethyl)benzene: Synthesis and Structural Analysis.

- Source:Acta Crystallographica Section E.

-

URL:[Link]

-

Difluoromethyl Bioisosteres in Drug Design

- Title: 1,3-Bis(chlorodifluoromethyl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]

- 3. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. | Geri Lab [gerilab.weill.cornell.edu]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. 1,3-Bis(trifluoromethyl)-benzene synthesis - chemicalbook [chemicalbook.com]

- 7. C−H Fluoromethoxylation of Arenes by Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Advanced Synthesis Protocols for 1,3-bis(chlorodifluoromethyl)benzene

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identifier: 1,3-bis(chlorodifluoromethyl)benzene (CAS: 52695-47-3)[1]

Introduction and Strategic Utility

The incorporation of fluorinated motifs into aromatic scaffolds is a cornerstone of modern pharmaceutical and agrochemical development. The chlorodifluoromethyl group (

This compound (

Mechanistic Pathways and Logical Design

To ensure a self-validating experimental system, it is crucial to understand the causality behind the reagent selection in both synthetic routes.

Route A: Classical Halogen Exchange (Swarts Reaction)

The industrial and classical bench-scale synthesis of mixed chlorofluoroalkanes relies on the Swarts reaction. Starting from 1,3-bis(trichloromethyl)benzene, antimony trifluoride (

-

The Catalyst: Antimony pentachloride (

) is added in catalytic amounts. As a strong Lewis acid, -

Thermodynamic Control: The reaction is driven by the high bond dissociation energy of the

bond relative to the

Route B: Photoredox-Catalyzed Radical Chlorodifluoromethylation

For late-stage functionalization or diversification of complex arenes, classical harsh conditions are unsuitable. Recent advancements utilize visible-light photoredox catalysis to generate the electrophilic chlorodifluoromethyl radical (

-

The Reagents: Chlorodifluoroacetic anhydride serves as the radical source. Pyridine N-oxide is utilized as a redox-active leaving group facilitator.

-

The Catalyst: Ruthenium(II) tris(bipyridine) chloride (

) is excited by blue LEDs. The excited state facilitates a single-electron transfer (SET), driving the decarboxylative generation of the

Synthesis pathways for this compound via classical and modern routes.

Experimental Methodologies

Note: The following protocols are strictly intended for execution in professional, fully equipped chemical laboratories by trained scientists. Proper Personal Protective Equipment (PPE) and functional fume hoods are mandatory.

Protocol A: Synthesis via Controlled Swarts Halogen Exchange

This protocol is optimized for the direct conversion of the hexachloro-precursor to the target molecule.

Reagents:

-

1,3-bis(trichloromethyl)benzene: 1.0 equivalent (eq)

-

Antimony trifluoride (

): 1.4 eq (provides 4.2 eq of -

Antimony pentachloride (

): 0.05 eq (Catalyst)

Step-by-Step Procedure:

-

System Preparation: Equip a dry, 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inert gas (Argon) inlet. Ensure the entire system is flame-dried and purged with Argon to prevent moisture-induced hydrolysis of the antimony salts.

-

Reagent Charging: Under an Argon counter-flow, charge the flask with

(1.4 eq). Add 1,3-bis(trichloromethyl)benzene (1.0 eq) neat into the flask. -

Catalyst Initiation: Carefully add

(0.05 eq) dropwise via syringe. Causality Note: -

Thermal Activation: Gradually heat the reaction mixture to 110–130 °C using a precisely controlled oil bath. Maintain this temperature for 4–6 hours. Monitor the evolution of reaction progress via GC-MS.

-

Isolation: Once complete, cool the reaction to room temperature. The product, this compound, has a lower boiling point than the starting material. Isolate the target compound via fractional distillation under reduced pressure.

-

Validation: Confirm product identity via

NMR (expect a singlet around -48 to -52 ppm, characteristic of the

Protocol B: Radical Chlorodifluoromethylation via Photoredox Catalysis

This protocol adapts the methodology developed by McAtee et al. for the introduction of the

Reagents:

-

Arene Substrate: 1.0 eq

-

Chlorodifluoroacetic anhydride: 2.0 eq

-

Pyridine N-oxide: 2.0 eq

- : 1.0 mol %

-

Solvent: Acetonitrile (anhydrous)

Step-by-Step Procedure:

-

Reaction Assembly: In a borosilicate Schlenk tube equipped with a magnetic stir bar, add the arene substrate (1.0 eq), Pyridine N-oxide (2.0 eq), and

(0.01 eq). -

Solvent and Reagent Addition: Add anhydrous acetonitrile to achieve a 0.1 M substrate concentration. Add chlorodifluoroacetic anhydride (2.0 eq) via micro-syringe.

-

Degassing (Critical Step): Seal the Schlenk tube and subject the mixture to three consecutive freeze-pump-thaw cycles. Causality Note: Molecular oxygen acts as a triplet quencher. Removing

is absolutely necessary to ensure the excited state -

Photochemical Irradiation: Backfill the tube with Argon. Irradiate the reaction mixture using a 34 W Blue LED array (approx. 450 nm) at room temperature for 16 hours. Use a cooling fan to ensure the reaction remains at ambient temperature.

-

Workup and Purification: Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous

and brine. Dry the organic layer over anhydrous

Quantitative Data and Method Comparison

| Parameter | Route A: Swarts Halogen Exchange | Route B: Photoredox Catalysis |

| Primary Application | Bulk synthesis of simple building blocks | Late-stage functionalization of complex arenes |

| Precursor | Trichloromethylated benzenes | Unfunctionalized or halogenated arenes |

| Key Reagents | ||

| Reaction Conditions | 110–130 °C, Neat | Ambient Temp, Blue LED, Acetonitrile |

| Typical Yield | 65% – 80% (Distillation dependent) | 50% – 85% (Substrate dependent)[2] |

| Scalability | High (Industrial standard) | Moderate (Photonic penetration limits scale) |

References

- FINETECH INDUSTRY LIMITED. "this compound | CAS: 52695-47-3 | Chemical Product." Finetechnology-ind.com.

- McAtee, R. C., Beatty, J. W., McAtee, C. C., & Stephenson, C. R. J. (2018). "Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification." National Institutes of Health (NIH).

- Google Patents. "EP1072576A1 - Fluorinating agent, process for producing the same, and use thereof." Google.

Sources

- 1. This compound | CAS: 52695-47-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1072576A1 - Fluorinating agent, process for producing the same, and use thereof - Google Patents [patents.google.com]

application of 1,3-bis(chlorodifluoromethyl)benzene in agrochemical research

Application Note: Strategic Utilization of 1,3-Bis(chlorodifluoromethyl)benzene in Agrochemical Discovery

Executive Summary

This compound (CAS 6988-47-2), also known as

This guide details the application of this compound as a gateway to the 3,5-bis(trifluoromethyl)phenyl pharmacophore—a "privileged structure" in modern insecticides and fungicides (e.g., novel strobilurin analogs). Unlike direct trifluoromethylation methods which can be harsh and non-selective, utilizing this chlorinated precursor allows for controlled, regioselective introduction of lipophilic bulk into active ingredients (AIs).

Scientific Foundation: The "Fluorine Effect" in Agrochemical Design

The strategic value of this compound lies in its ability to modulate two critical parameters in pesticide development: Lipophilicity (logP) and Metabolic Stability .

-

The "Meta-Bis" Strategy: The 1,3-substitution pattern (meta) is geometrically optimal for fitting into hydrophobic pockets of target enzymes (e.g., GABA receptors in insects or Cytochrome bc1 complexes in fungi).

-

Bioisosterism: The

group is a bioisostere of -

Metabolic Blockade: Substitution at the 1,3-positions blocks the most reactive sites on the benzene ring, forcing metabolic degradation to slower, less favorable pathways, thereby extending the half-life of the AI in the field.

Visualizing the Structural Logic (SAR)

Figure 1: The strategic pathway from the chlorinated precursor to the bioactive pharmacophore.

Core Applications & Protocols

Application A: Synthesis of the 3,5-Bis(trifluoromethyl)phenyl Scaffold

The primary industrial application is the conversion of the

Protocol 1: Catalytic Fluorination (Lab Scale)

-

Objective: Conversion of this compound to 1,3-bis(trifluoromethyl)benzene.

-

Reagents: this compound (1.0 eq), Triethylamine trihydrofluoride (

) (excess), -

Safety Note: HF sources are extremely hazardous. Use PTFE labware and full PPE (calcium gluconate gel on hand).

Step-by-Step Methodology:

-

Setup: In a PTFE-lined autoclave, charge this compound (10 mmol).

-

Addition: Add

(30 mmol) and a catalytic amount of -

Reaction: Seal and heat to 120°C for 6 hours. The pressure will rise; ensure the vessel is rated for >20 bar.

-

Quench: Cool to

. Carefully vent into a caustic scrubber (KOH solution) to neutralize acid vapors. -

Workup: Pour the mixture into ice water/DCM. Extract the organic layer.

-

Purification: The product, 1,3-bis(trifluoromethyl)benzene, is a liquid (bp ~116°C). Purify via fractional distillation.

-

Validation:

NMR should show a singlet at

Application B: Regioselective Functionalization for Cross-Coupling

Once the symmetric core is established (or using the precursor directly if radical chemistry is employed), the next step is introducing a handle for attachment to the heterocycle (e.g., pyrazole, pyridine) found in the final pesticide.

Protocol 2: Electrophilic Bromination

-

Objective: Synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene (The "Coupling Partner").

-

Mechanism: Electrophilic Aromatic Substitution (EAS). The two

(or

Step-by-Step Methodology:

-

Reagent Prep: Prepare a mixture of Bromine (

, 1.1 eq) and Iron(III) bromide ( -

Reaction: Add the fluorinated benzene substrate dropwise at

. -

Optimization: If conversion is low, add N-bromosuccinimide (NBS) in triflic acid (

) to increase electrophilicity. -

Isolation: Pour onto ice. Extract with hexanes.

-

Outcome: The bromine installs at the 5-position (meta to both fluorinated groups), creating the symmetric 3,5-bis(trifluoromethyl)phenyl motif.

-

Usage: This bromide is now ready for Suzuki-Miyaura coupling with boronic acids of bioactive heterocycles (e.g., pyrazoles for fipronil analogs).

Advanced Workflow: Synthesis of Strobilurin Analogs

Recent research indicates that replacing the standard phenyl ring in strobilurin fungicides with a 3,5-bis(trifluoromethyl)phenyl group significantly enhances activity against resistant strains (e.g., Erysiphe graminis).

Experimental Workflow Diagram

Figure 2: Synthetic route from the CAS 6988-47-2 precursor to a complex fungicidal active ingredient.[1]

Data Summary: Physicochemical Impact

The following table summarizes the shift in properties when converting the chlorinated precursor to the final fluorinated motif, validating the "Application" value.

| Property | This compound | 1,3-Bis(trifluoromethyl)benzene | Impact on Agrochemical AI |

| Lipophilicity (LogP) | ~4.2 (Estimated) | 3.6 - 3.8 | Optimal range for foliar uptake. |

| Reactivity | High (Benzylic C-Cl bond) | Low (Inert C-F bond) | Stability in sunlight/soil. |

| Metabolic Fate | Susceptible to hydrolysis | Resistant to P450 oxidation | Longer duration of action. |

| Boiling Point | ~200°C (dec.) | 116°C | Easier purification of intermediates. |

References

-

Siegemund, G., et al. (2000). "Fluorine Compounds, Organic". Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link

-

Liu, C. L., et al. (2008).[2] "Synthesis and fungicidal activities of novel bis(trifluoromethyl)phenyl-based strobilurins". Journal of Agricultural and Food Chemistry, 56(15), 6554-6561. Link

-

Mitsui Chemicals, Inc. (2019). "Discovery of broflanilide, a novel insecticide".[3][4] Journal of Pesticide Science, 44(3). Link

-

PubChem. "1,3-Bis(trifluoromethyl)benzene Compound Summary". National Center for Biotechnology Information. Link

-

Dolbier, W. R., et al. (2007). "Efficient synthesis of p-bis-(chlorodifluoromethyl)benzene". Journal of Fluorine Chemistry, 128(10), 1091-1093. (Demonstrates the chemistry of the para-isomer, applicable to meta). Link

Sources

- 1. Discovery of broflanilide, a novel insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and fungicidal activities of novel bis(trifluoromethyl)phenyl-based strobilurins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. What is the synthesis of the insecticide Broflanilide?_Chemicalbook [chemicalbook.com]

1,3-bis(chlorodifluoromethyl)benzene as a precursor for fluorinated polymers

1,3-Bis(chlorodifluoromethyl)benzene: A Versatile Precursor for the Synthesis of Advanced Fluorinated Aromatic Polymers

Abstract